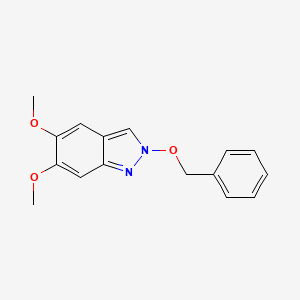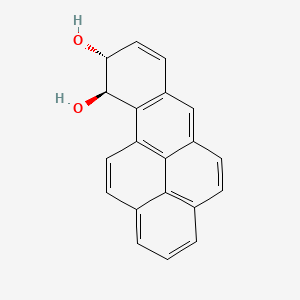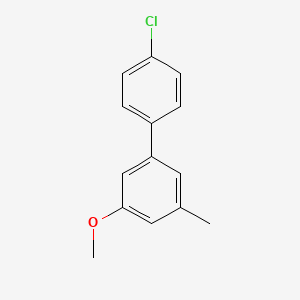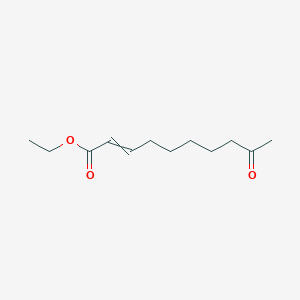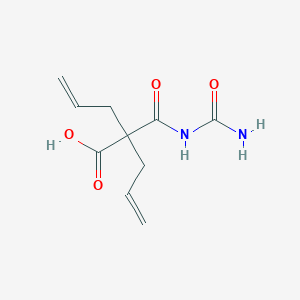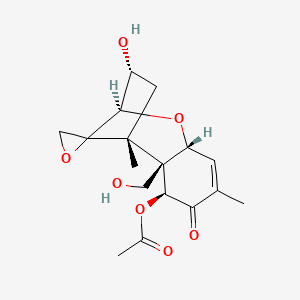
7-Acetyldeoxynivalenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Acetyldeoxynivalenol is a mycotoxin belonging to the trichothecene family, produced by Fusarium species. It is an acetylated derivative of deoxynivalenol, commonly found in cereals such as wheat, barley, and maize. This compound is known for its toxic effects on humans and animals, causing symptoms like vomiting, diarrhea, and immunosuppression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetyldeoxynivalenol involves the acetylation of deoxynivalenol. One common method is the reaction of deoxynivalenol with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound as the main product .
Industrial Production Methods
Industrial production of this compound is often carried out through fermentation processes involving Fusarium species. The fungi are cultured under controlled conditions to produce deoxynivalenol, which is then acetylated to form this compound. This method ensures a high yield and purity of the compound .
化学反应分析
Types of Reactions
7-Acetyldeoxynivalenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more toxic derivatives.
Reduction: Reduction reactions can convert it back to deoxynivalenol.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like hydroxylamine can be used for substitution reactions.
Major Products Formed
Oxidation: Produces more toxic derivatives.
Reduction: Yields deoxynivalenol.
Substitution: Forms various substituted derivatives depending on the reagent used.
科学研究应用
7-Acetyldeoxynivalenol has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of trichothecenes.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Studied for its potential role in causing diseases and its impact on the immune system.
Industry: Used in the development of detection methods for mycotoxins in food and feed.
作用机制
7-Acetyldeoxynivalenol exerts its effects by inhibiting protein synthesis. It binds to the ribosome and disrupts the elongation phase of translation, leading to ribotoxic stress. This stress activates various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, resulting in inflammation and apoptosis .
相似化合物的比较
Similar Compounds
3-Acetyldeoxynivalenol: Another acetylated derivative with similar toxic effects.
15-Acetyldeoxynivalenol: Similar in structure and toxicity to 7-Acetyldeoxynivalenol.
Uniqueness
This compound is unique due to its specific acetylation at the 7th position, which influences its toxicity and metabolic pathways. Compared to other acetylated derivatives, it may have different binding affinities and effects on cellular processes .
属性
CAS 编号 |
54996-64-4 |
|---|---|
分子式 |
C17H22O7 |
分子量 |
338.4 g/mol |
IUPAC 名称 |
[(1R,2S,3S,7R,9R,10R)-10-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-3-yl] acetate |
InChI |
InChI=1S/C17H22O7/c1-8-4-11-16(6-18,14(12(8)21)23-9(2)19)15(3)5-10(20)13(24-11)17(15)7-22-17/h4,10-11,13-14,18,20H,5-7H2,1-3H3/t10-,11-,13-,14-,15-,16-,17?/m1/s1 |
InChI 键 |
BIEMSLKEYQTVRH-KLOHDQKESA-N |
手性 SMILES |
CC1=C[C@@H]2[C@]([C@@H](C1=O)OC(=O)C)([C@]3(C[C@H]([C@H](C34CO4)O2)O)C)CO |
规范 SMILES |
CC1=CC2C(C(C1=O)OC(=O)C)(C3(CC(C(C34CO4)O2)O)C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


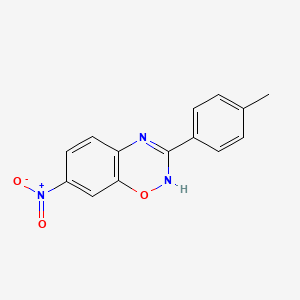
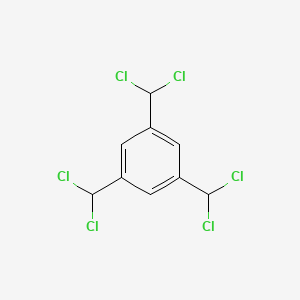
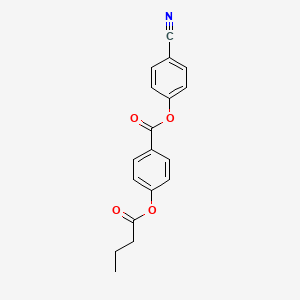
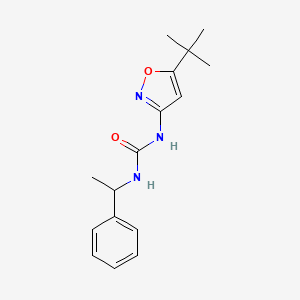
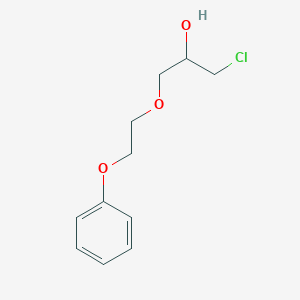
![(Piperazine-1,4-diyl)bis{[5-(3,4-dibromobutyl)pyridin-2-yl]methanone}](/img/structure/B14624641.png)
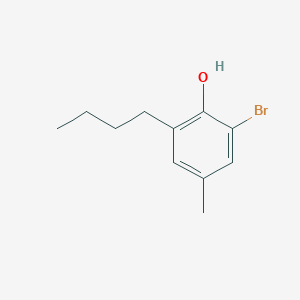
![N'-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea](/img/structure/B14624664.png)
